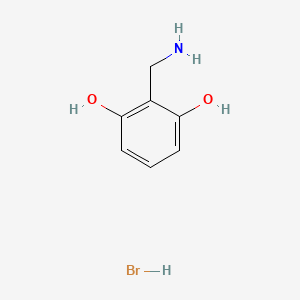

2-(aminomethyl)benzene-1,3-diol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.BrH/c8-4-5-6(9)2-1-3-7(5)10;/h1-3,9-10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJZFDQOAZWLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CN)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Benzene 1,3 Diol Hydrobromide

Strategic Approaches for the Chemical Synthesis of 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide

The construction of the target molecule necessitates the introduction of an aminomethyl group at the 2-position of the benzene-1,3-diol ring. This is typically achieved through multi-step sequences that allow for controlled functionalization and purification of intermediates.

Multi-step syntheses provide a robust and well-controlled route to 2-(aminomethyl)benzene-1,3-diol hydrobromide. A common strategy involves the initial formation of a halomethylated intermediate from benzene-1,3-diol, which is then converted to the desired amine. This stepwise approach allows for the isolation and purification of intermediates, ensuring the final product's high purity. The order of reactions is critical to achieving the desired substitution pattern and avoiding unwanted side products.

A logical multi-step approach would involve:

Electrophilic substitution on the activated benzene-1,3-diol ring to introduce a suitable functional group at the 2-position.

Conversion of this functional group into an aminomethyl group.

Salt formation with hydrobromic acid to yield the final product.

While multi-step syntheses are common, the development of one-pot procedures for the synthesis of aminomethylated phenols is an area of interest in synthetic chemistry. A one-pot synthesis combines multiple reaction steps in a single reaction vessel, which can improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. For a compound like 2-(aminomethyl)benzene-1,3-diol hydrobromide, a hypothetical one-pot approach could involve the in-situ generation of a reactive intermediate from benzene-1,3-diol, followed by immediate reaction with an amine source. However, specific, documented one-pot syntheses for this particular compound are not widely reported in the scientific literature.

A well-defined precursor-based synthesis is a common and reliable method for preparing 2-(aminomethyl)benzene-1,3-diol hydrobromide. This approach utilizes the stable and accessible intermediate, 2-(chloromethyl)benzene-1,3-diol (B12597109).

The introduction of a chloromethyl group onto the benzene-1,3-diol ring is a key initial step. This is typically achieved through an electrophilic aromatic substitution reaction known as chloromethylation. The hydroxyl groups of benzene-1,3-diol are activating and direct the substitution to the ortho and para positions. Due to the presence of two hydroxyl groups, the 2-position is highly activated.

The reaction is commonly carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield of the desired monosubstituted product and minimizing the formation of polysubstituted byproducts.

Table 1: Typical Reaction Conditions for Chloromethylation of Benzene-1,3-diol

| Parameter | Condition |

| Starting Material | Benzene-1,3-diol (Resorcinol) |

| Reagents | Formaldehyde, Hydrogen Chloride |

| Catalyst | Zinc Chloride (optional) |

| Solvent | Often aqueous or acidic media |

| Temperature | Controlled, typically moderate |

This table presents generalized conditions for the chloromethylation of resorcinol (B1680541).

Once 2-(chloromethyl)benzene-1,3-diol is synthesized, the next step is the conversion of the chloromethyl group to an aminomethyl group. This is typically achieved through a nucleophilic substitution reaction where an amine source displaces the chloride.

A common method for this transformation is the reaction with ammonia (B1221849). This reaction can be carried out using various forms of ammonia, such as aqueous or alcoholic solutions, or by bubbling ammonia gas through a solution of the chloromethylated intermediate. The reaction conditions need to be carefully controlled to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can occur through over-alkylation of the newly formed primary amine. The use of a large excess of ammonia can help to favor the formation of the primary amine.

Following the amination reaction, the resulting 2-(aminomethyl)benzene-1,3-diol can be isolated and then treated with hydrobromic acid to form the stable hydrobromide salt.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). libretexts.org While not a direct synthesis of the title compound from benzene-1,3-diol, it represents a key strategy for preparing analogous compounds, such as 2,6-dihydroxybenzylamine, from a suitable precursor like 2,6-dihydroxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and hydrogen gas in the presence of a catalyst being common choices. libretexts.org The selection of the reducing agent and reaction conditions is crucial for achieving high yields and selectivity. For instance, sodium cyanoborohydride is often favored as it is selective for the reduction of the imine in the presence of the starting aldehyde.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol solvent, often added after imine formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, can be present during imine formation. |

| Hydrogen (H₂) with Catalyst (e.g., Ni, Pd/C) | Various solvents, requires specialized hydrogenation equipment. |

This table outlines common reducing agents and their general application in reductive amination reactions.

This strategy highlights an alternative synthetic route to aminomethylated dihydroxybenzene structures, demonstrating the versatility of modern synthetic organic chemistry in accessing these important molecular scaffolds.

Hydroxymethylation Approaches and Subsequent Amination

A primary route for the synthesis of 2-(aminomethyl)benzene-1,3-diol involves a two-step process beginning with the hydroxymethylation of resorcinol, followed by amination.

The initial hydroxymethylation step typically employs formaldehyde as the electrophile, which reacts with the nucleophilic resorcinol ring. Due to the high reactivity of resorcinol, this reaction proceeds readily, often under base-catalyzed conditions. nih.gov The reaction mechanism involves the formation of a quinonemethide intermediate from hydroxymethylresorcinol, which is a key step in the condensation process. nih.gov The position of the hydroxymethyl group is directed by the activating effect of the two hydroxyl groups on the aromatic ring.

The subsequent amination of the hydroxymethylated resorcinol intermediate converts the hydroxymethyl group (-CH₂OH) into an aminomethyl group (-CH₂NH₂). This transformation can be achieved through various methods, including reductive amination. A transition-metal-free strategy using an iodine–sodium percarbonate catalytic system has been developed for the ortho-aminomethylation of phenols in aqueous media, highlighting a greener approach to this transformation. rsc.org Another method involves a copper(II)-catalyzed ortho-selective functionalization of free phenols with potassium aminomethyltrifluoroborate, which provides direct access to ortho-aminomethyl-substituted phenols under mild conditions. nih.gov The final step involves treatment with hydrobromic acid to yield the hydrobromide salt.

Reaction Optimization and Yield Enhancement in 2-(aminomethyl)benzene-1,3-diol hydrobromide Synthesis

Optimizing the synthesis of 2-(aminomethyl)benzene-1,3-diol hydrobromide is essential for industrial viability, focusing on maximizing yield and minimizing impurities. This involves careful control over catalysts, reaction conditions, and reactant stoichiometry.

Catalysis is fundamental to achieving efficient synthesis. In the hydroxymethylation step, base catalysts are commonly used. For the amination step, various catalytic systems can be employed to enhance reaction rates and selectivity.

Phase-transfer catalysts (PTCs) are particularly useful when dealing with reactants in immiscible phases, such as an aqueous solution and an organic solvent. littleflowercollege.edu.in PTCs, typically quaternary ammonium or phosphonium (B103445) salts, facilitate the transfer of a reactant (like an anion) from the aqueous phase to the organic phase where the reaction occurs. littleflowercollege.edu.inwikipedia.org This technique can accelerate reaction rates and improve yields by enabling better contact between reactants. nih.gov Polymer-bound catalysts are also advantageous as they can be easily separated from the reaction mixture post-reaction. nih.gov

Table 1: Examples of Phase-Transfer Catalysts

| Catalyst Type | Examples |

|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Tetrabutylammonium halide |

| Phosphonium Salts | Hexadecyltributylphosphonium bromide |

| Crown Ethers | 18-Crown-6 |

The choice of solvent and the control of reaction conditions such as pH and temperature are critical for optimizing the synthesis. Solvents can significantly influence reaction rates and selectivity by affecting reactant solubility and stabilizing transition states. researchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) can be more effective than acetonitrile (B52724) for certain nucleophilic substitution reactions by better solvating cations and leaving the nucleophile more reactive. beilstein-journals.org

The pH of the reaction medium is crucial, especially in base-catalyzed reactions like the resorcinol-formaldehyde condensation. The dissociation of resorcinol's hydroxyl groups is pH-dependent, affecting its nucleophilicity. nih.gov Temperature also plays a vital role; while higher temperatures generally increase reaction rates, they can also promote the formation of undesirable by-products and polymers. nih.gov Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For resorcinol-formaldehyde resins, for example, increasing the solidification temperature up to a certain point (e.g., 210 °C) can improve chemical stability, but higher temperatures may lead to thermal degradation. nih.gov

Table 2: Influence of Reaction Conditions on Synthesis

| Parameter | Effect on Reaction |

|---|---|

| Solvent | Affects solubility, reaction rate, and product stability. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity. beilstein-journals.org |

| pH | Influences the dissociation of phenolic -OH groups, affecting nucleophilicity and catalyst activity. nih.gov |

| Temperature | Controls reaction rate. Optimal temperature is needed to balance kinetics with minimizing by-product formation and degradation. nih.gov |

Precise control over the stoichiometry of reactants is essential to direct the reaction towards the desired product and minimize the formation of by-products. In the synthesis involving resorcinol and formaldehyde, the molar ratio of these reactants significantly impacts the structure and properties of the resulting products. nih.gov An excess of formaldehyde can lead to the formation of polysubstituted products and cross-linked resins. Conversely, an insufficient amount may result in low conversion of the starting material. Careful adjustment of the resorcinol-to-formaldehyde ratio is necessary to favor the formation of the monosubstituted hydroxymethyl intermediate, which is the precursor to the final product. Similarly, the stoichiometry of the aminating agent must be carefully controlled to ensure complete conversion without leading to side reactions.

Stereoselective Synthesis and Chiral Resolution Techniques for 2-(aminomethyl)benzene-1,3-diol hydrobromide

While 2-(aminomethyl)benzene-1,3-diol itself is an achiral molecule, the principles of stereoselective synthesis and chiral resolution are paramount in the synthesis of many structurally related and biologically important 2-amino-1,3-diols that do possess stereocenters. beilstein-journals.orgnih.gov The key challenge in synthesizing these analogues is the stereoselective construction of the 2-amino-1,3-diol moiety. nih.govbeilstein-journals.org

General strategies for achieving stereoselectivity include substrate-controlled, auxiliary-controlled, or catalyst-controlled methods. tcichemicals.com For instance, the synthesis of chiral 1,3-diols can be achieved with high enantiomeric purity through asymmetric reduction of chiral keto alcohols. nih.gov

Chiral resolution is a classical method for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Other resolution techniques include chiral column chromatography. nih.govmdpi.com

Enantioselective catalysis is a powerful tool for establishing stereocenters during the synthesis itself, often providing a more efficient alternative to chiral resolution. In the context of synthesizing chiral amino compounds, enantioselective amination reactions are of great interest.

The direct catalytic enantioselective α-amination of carbonyl compounds is a useful strategy for creating molecules with nitrogen-containing stereogenic centers. rsc.org This can be achieved using chiral catalysts that create a chiral environment around the reactants, directing the approach of the aminating agent to one face of the molecule. Chiral phosphoric acids have been developed as effective organocatalysts for enantioselective reductive amination reactions. nih.gov Furthermore, combining different catalytic modes, such as photoredox catalysis with enzyme catalysis, has opened new pathways for the enantioselective synthesis of amines. elsevierpure.comresearchgate.net These advanced methods allow for the construction of complex chiral amines with high levels of stereocontrol. nih.gov

Table 3: Examples of Catalytic Systems for Enantioselective Amine Synthesis

| Catalytic Approach | Catalyst Type | Key Features |

|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Enables enantioselective reductive amination of ketones to form protected primary amines. nih.gov |

| Biocatalysis | Imine Reductases (IREDs), Monoamine Oxidase (MAO) | Enzymes provide high stereoselectivity under mild conditions for reductive aminations. researchgate.netnih.gov |

| Transition Metal Catalysis | Chiral Rhodium or Zinc Complexes | Used for enantioselective C-H amination or amination of carbonyls. rsc.orgyoutube.com |

| Photoredox Catalysis | Iridium or Ruthenium Complexes | Can be combined with enzyme catalysis to achieve enantioselective imine reduction. researchgate.net |

Compound Index

Diastereoselective Approaches to Related Amino Diols

The stereoselective construction of the 2-amino-1,3-diol moiety is a critical challenge in the synthesis of many biologically active molecules. beilstein-journals.orgnih.gov Various synthetic strategies have been developed to control the stereochemistry at the multiple chiral centers inherent in these structures. These approaches often involve either the stereoselective introduction of alcohol and amino groups or the formation of a bond between two existing chiral centers. nih.gov Diastereoselective methods are crucial for producing specific stereoisomers, which can exhibit significantly different biological activities.

Recent advancements have focused on enzymatic, catalytic, and substrate-controlled methods to achieve high levels of diastereoselectivity. These methodologies provide powerful tools for accessing structurally diverse amino diols with precise stereochemical control.

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a powerful alternative to traditional synthetic methods, providing high regio-, chemo-, and stereoselectivity under mild reaction conditions. nih.gov A notable strategy involves a three-component, two-step enzymatic process for the synthesis of amino diols. nih.govacs.orgresearchgate.net This method combines a biocatalytic aldol (B89426) reaction, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with a reductive amination step catalyzed by an imine reductase (IRED). acs.orgresearchgate.net This cascade approach allows for the conversion of simple precursors—prochiral aldehydes, hydroxy ketones, and amines—into complex amino diols with multiple asymmetric centers and high stereoselectivity. nih.govacs.org For instance, the stereoselective formation of the (2R,3R,4R) enantiomers of amino-polyols has been successfully demonstrated and confirmed by X-ray crystallography. nih.govacs.org

Another biosynthetic route leverages the high stereoselectivity of amino acid hydroxylases. nih.gov This method combines oxidative and reductive steps, starting with the hydroxylation of an amino acid, followed by deamination, decarboxylation, and reduction to yield the final diol product. nih.gov The specificity of the hydroxylase enzyme ensures precise control over the position of hydroxylation, enabling the generation of diverse diols from a common amino acid precursor. nih.gov

| Enzyme System | Reaction Type | Substrates | Key Features | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| FSA / IRED Cascade | Aldol Reaction & Reductive Amination | Aldehydes, Hydroxy Ketones, Amines | Two-step, three-component reaction without intermediate isolation. | High stereoselectivity; formation of (2R,3R,4R) enantiomers. | nih.govacs.org |

| Amino Acid Hydroxylase Pathway | Hydroxylation, Deamination, Decarboxylation, Reduction | Amino Acids | Utilizes the stringent stereocontrol of hydroxylases for high product purity. | High stereoselectivity at the hydroxylation position. | nih.gov |

Catalytic Asymmetric Approaches

Catalytic methods, employing either metal complexes or organocatalysts, are fundamental to the diastereoselective synthesis of amino diols. Pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from (−)-α-pinene. beilstein-journals.org The key step in this synthesis is a stereoselective aminohydroxylation process. beilstein-journals.org

Reductive amination of aldehydes followed by stereoselective dihydroxylation is another effective strategy. For example, monoterpene-based aminodiols have been synthesized starting from (−)-8,9-dihydroperillaldehyde. nih.gov The process involves reductive amination, Boc protection, and subsequent dihydroxylation with an OsO₄/NMO system, leading to a mixture of diastereomers that can be separated. nih.gov

Aldol reactions represent a classic method for carbon-carbon bond formation with stereocontrol. The diastereoselective aldolization of lithiated α-aminonitriles with aldehydes yields diastereomerically pure anti-β-hydroxy-α-aminonitriles. researchgate.net These intermediates can be further transformed into protected β,γ-diamino alcohols. researchgate.net A more recent two-step strategy involves an asymmetric aldol reaction catalyzed by a proline-derived organocatalyst, followed by the asymmetric reduction of the resulting chiral keto alcohols using chiral oxazaborolidine reagents to produce chiral 1,3-diols with high enantiomeric purity. acs.org

| Methodology | Catalyst/Reagent | Starting Materials | Key Transformation | Diastereoselectivity Result | Reference |

|---|---|---|---|---|---|

| Aminohydroxylation | Not specified | Isopinocarveol (from α-pinene) | Stereoselective aminohydroxylation | Stereoselective formation of pinane-fused oxazolidin-2-one. | beilstein-journals.org |

| Reductive Amination & Dihydroxylation | OsO₄/NMO | (−)-8,9-dihydroperillaldehyde | Stereoselective dihydroxylation of allylamines. | 1:1 mixture of separable diastereomers (cis-vicinal aminodiols). | nih.gov |

| Aldolization of α-Aminonitriles | Lithiated N-benzyl-N-tert-butylaminoacetonitrile | Aldehydes | Diastereoselective aldol addition. | Diastereomerically pure anti-β-hydroxy-α-aminonitriles. | researchgate.net |

| Asymmetric Aldol & Reduction | Proline-derived organocatalyst; Chiral oxazaborolidine | Ketones, Aldehydes | Asymmetric aldol reaction followed by asymmetric reduction. | High enantiomeric purity (>99% ee) for chiral 1,3-diols. | acs.org |

Advanced Spectroscopic and Computational Characterization of 2 Aminomethyl Benzene 1,3 Diol Hydrobromide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide empirical data on the atomic and molecular level, offering insights into the compound's architecture, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR reveals the chemical environment of each atom, allowing for the mapping of molecular connectivity.

For 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet, with their specific chemical shifts and coupling patterns dictated by their positions relative to the hydroxyl and aminomethyl substituents. The two protons of the methylene (B1212753) (-CH₂) group would likely appear as a singlet, while the protons of the ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups would also produce characteristic signals, which may be broad and exchangeable depending on the solvent used (e.g., DMSO-d₆).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org Six distinct signals would be anticipated for the seven carbon atoms: one for the methylene carbon and five for the aromatic carbons, as two are chemically equivalent by symmetry. The chemical shifts of the carbons bonded to the oxygen and nitrogen atoms would be significantly influenced by the electronegativity of these heteroatoms. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's covalent framework. theaic.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(aminomethyl)benzene-1,3-diol cation in DMSO-d₆. Note: These are estimated values based on analogous structures like 2-aminophenol (B121084) and serve for illustrative purposes. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 105 - 130 |

| C-OH | - | 150 - 160 |

| C-CH₂NH₃⁺ | - | 115 - 125 |

| -CH₂- | ~4.0 | ~40 |

| Ar-OH | 9.0 - 10.0 (broad) | - |

| -NH₃⁺ | 8.0 - 9.0 (broad) | - |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high precision. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with High-Performance Liquid Chromatography (HPLC) for sample purification, can determine the molecular formula of a compound by providing its exact mass. thermofisher.com

For 2-(aminomethyl)benzene-1,3-diol hydrobromide, the molecular formula of the free base is C₇H₉NO₂. nih.gov In positive ion mode ESI-HRMS, the compound would be detected as the protonated cation, [C₇H₉NO₂ + H]⁺, with a calculated exact mass. The experimentally measured mass from HRMS would be compared against this theoretical value to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion. This process involves isolating the ion of interest and subjecting it to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. Analyzing these fragments provides structural information that can be used to confirm the identity of the compound and to identify potential impurities or degradation products that may form during synthesis or storage.

Table 2: Expected HRMS Data for the Cation of 2-(aminomethyl)benzene-1,3-diol.

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Cation | [C₇H₁₀NO₂]⁺ | 140.07060 |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. acs.org These techniques are highly effective for identifying the functional groups present in a compound, as different types of chemical bonds vibrate at characteristic frequencies. researchgate.net

The FTIR and Raman spectra of 2-(aminomethyl)benzene-1,3-diol hydrobromide would display a series of absorption bands corresponding to its key functional groups. Broad bands in the 3200-3600 cm⁻¹ region in the IR spectrum are characteristic of O-H stretching vibrations from the phenolic hydroxyl groups, likely involved in hydrogen bonding. acs.org The N-H stretching vibrations of the ammonium group (-NH₃⁺) would also appear in this region, often as a complex, broad feature. Other key vibrations include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O and C-N stretching vibrations at lower wavenumbers. researchgate.netchemicalbook.com These two techniques are complementary and together provide a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 3: Characteristic IR/Raman Vibrational Frequencies for 2-(aminomethyl)benzene-1,3-diol hydrobromide.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200 - 3600 (Broad) |

| N-H Stretch (Ammonium) | 3000 - 3300 (Broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic -CH₂) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Phenolic) | 1200 - 1300 |

| C-N Stretch | 1000 - 1200 |

While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms (including hydrogen atoms with modern refinement methods) can be determined with exceptional accuracy. nih.gov

An X-ray crystal structure of 2-(aminomethyl)benzene-1,3-diol hydrobromide would provide definitive information on bond lengths, bond angles, and torsion angles. manchester.ac.uk Crucially, it would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the phenolic hydroxyl groups, the ammonium group, and the bromide anion. researchgate.net This information is vital for understanding the compound's solid-state properties and stability.

Computational Chemistry and Theoretical Investigations of 2-(aminomethyl)benzene-1,3-diol hydrobromide

Computational methods serve as a powerful complement to experimental techniques, providing theoretical insights into molecular properties and behavior that can aid in the interpretation of spectroscopic data.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a routine tool for investigating the properties of organic molecules. mdpi.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can predict a molecule's optimized geometry, vibrational frequencies, and NMR chemical shifts. scispace.com

For 2-(aminomethyl)benzene-1,3-diol hydrobromide, DFT calculations can be used to model its three-dimensional structure, predicting bond lengths and angles that can be compared with experimental X-ray data. theaic.org Calculated vibrational frequencies can be used to aid in the assignment of experimental IR and Raman spectra. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra to confirm structural assignments. theaic.org

Furthermore, DFT provides insights into the electronic structure of the molecule, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational flexibility and interactions of 2-(aminomethyl)benzene-1,3-diol hydrobromide with its environment, particularly in a solution phase. By simulating the atomic motions over time, MD can reveal the predominant conformations, the dynamics of intramolecular hydrogen bonding, and the solvation structure.

For instance, a simulation of 2-(aminomethyl)benzene-1,3-diol hydrobromide in an aqueous environment would likely show the hydrobromide salt fully dissociated. researchgate.net The protonated aminomethyl group would be expected to form strong hydrogen bonds with surrounding water molecules. The two hydroxyl groups on the benzene ring can act as both hydrogen bond donors and acceptors, leading to a complex and dynamic hydration shell.

The conformational landscape of the aminomethyl side chain relative to the benzene ring is a key area of investigation. MD simulations can quantify the rotational energy barriers around the C-C and C-N bonds of the side chain, identifying the most stable rotamers. The orientation of the aminomethyl group can be influenced by electrostatic interactions with the hydroxyl groups and steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, collision cross sections)

Computational chemistry provides a suite of tools to predict various spectroscopic parameters, which can then be used to interpret experimental data or to provide insights where experimental data is lacking.

NMR Chemical Shifts: Quantum mechanical (QM) approaches, often combined with machine learning (ML) models, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a high degree of accuracy. nih.gov For 2-(aminomethyl)benzene-1,3-diol hydrobromide, the predicted chemical shifts would be sensitive to the conformational state of the molecule and the solvent environment. For example, the chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing effect of the protonated aminomethyl group. The predicted shifts for the methylene (-CH₂-) and amine (-NH₃⁺) protons would be highly dependent on their solvent exposure and involvement in hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 4) | 7.10 - 7.30 | Doublet of Doublets |

| Aromatic H (position 5) | 6.40 - 6.60 | Triplet |

| Aromatic H (position 6) | 7.00 - 7.20 | Doublet of Doublets |

| Methylene (-CH₂-) | 4.00 - 4.20 | Singlet |

| Amine (-NH₃⁺) | 8.50 - 9.00 | Broad Singlet |

| Hydroxyl (-OH) | 9.50 - 10.50 | Broad Singlet |

Vibrational Frequencies: Theoretical calculations, such as those using Density Functional Theory (DFT), can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. rsc.org These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra. For 2-(aminomethyl)benzene-1,3-diol hydrobromide, characteristic vibrational modes would include O-H stretching from the hydroxyl groups, N-H stretching from the amine group, C-H stretching from the aromatic ring and methylene group, and various bending and ring deformation modes. Calculated frequencies are often systematically higher than experimental values and may be scaled to improve agreement. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3500 |

| N-H Stretch | 3000 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methylene C-H Stretch | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1200 |

Collision Cross Sections (CCS): The collision cross section is a measure of the shape and size of an ion in the gas phase and can be determined experimentally using ion mobility-mass spectrometry (IM-MS). mdpi.comdntb.gov.ua Computational methods, including theoretical calculations and machine learning-based predictions, can estimate CCS values. mdpi.comdntb.gov.ua For the protonated cation of 2-(aminomethyl)benzene-1,3-diol, the predicted CCS would depend on its three-dimensional structure. Different conformers would present different cross-sectional areas to the drift gas, and the predicted CCS would be an average over the populated conformations. mdpi.com This parameter is valuable for structural characterization and for distinguishing it from isomers. arxiv.org

Interactive Data Table: Predicted Collision Cross Section

| Ion Species | Predicted CCS (Ų) in N₂ |

| [M+H]⁺ | 130 - 140 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing the high-energy transition states that connect reactants to products. For 2-(aminomethyl)benzene-1,3-diol hydrobromide, several reaction types could be investigated.

One area of interest is the potential for intramolecular reactions. For example, under certain conditions, the aminomethyl group could potentially interact with one of the hydroxyl groups. Computational methods can be used to calculate the activation energy for such a process, determining its likelihood under various conditions.

Another application is the study of its antioxidant activity. The hydroxyl groups on the benzene ring suggest that the molecule may act as a radical scavenger. Computational modeling can explore the thermodynamics and kinetics of hydrogen atom transfer from the hydroxyl groups to a free radical, providing insight into its potential antioxidant efficacy. The transition state for this process can be located, and the associated energy barrier can be calculated to predict the reaction rate.

Furthermore, the metabolism of this compound could be modeled by simulating its interaction with drug-metabolizing enzymes, such as cytochrome P450s. Docking simulations can predict the binding pose of the molecule in the enzyme's active site, and quantum mechanics/molecular mechanics (QM/MM) calculations can model the enzymatic reaction itself, such as aromatic hydroxylation or N-dealkylation.

By mapping out the potential energy surfaces for these and other reactions, computational modeling provides a detailed, atomistic understanding of the chemical reactivity of 2-(aminomethyl)benzene-1,3-diol hydrobromide.

Mechanistic Investigations of Chemical Reactions Involving 2 Aminomethyl Benzene 1,3 Diol Hydrobromide

Elucidation of Reaction Pathways and Kinetic Profiles

Understanding the reaction pathways and kinetics of 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide is essential for predicting its transformations under various conditions. The reactivity is centered on the nucleophilicity of the amine, the electrophilic nature of the aromatic ring, and the redox activity of the phenol (B47542) and amine moieties.

Nucleophilic Substitution Mechanisms of the Aminomethyl Group

The aminomethyl group features a primary amine that can act as a nucleophile. However, in its hydrobromide salt form, the amine is protonated (-CH₂NH₃⁺), rendering it non-nucleophilic. For the amine to participate in nucleophilic substitution, a basic environment is required to deprotonate it to the free amine (-CH₂NH₂).

Once deprotonated, the benzylamine-like structure can react with electrophiles such as alkyl halides. Studies on the reactions of benzylamines with benzyl (B1604629) bromide in methanol (B129727) indicate that these transformations typically follow a second-order path, consistent with an Sₙ2 mechanism. researchgate.net The proposed mechanism involves the formation of an Sₙ2-type transition state between the amine nucleophile and the electrophile. researchgate.net The reaction rate is sensitive to the electronic properties of substituents on the benzylamine (B48309) ring; electron-donating groups enhance the nucleophilicity of the amine and increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net

In the case of 2-(aminomethyl)benzene-1,3-diol, the two hydroxyl groups on the resorcinol (B1680541) ring are strongly electron-donating, which would be expected to increase the nucleophilicity of the deprotonated aminomethyl group.

Table 1: Factors Influencing Nucleophilic Substitution at the Aminomethyl Group

| Factor | Influence on Reactivity | Mechanism |

|---|---|---|

| Protonation (HBr salt) | Inhibits nucleophilicity. | Requires deprotonation by a base before reaction. |

| Deprotonation (Free Amine) | Acts as a strong nucleophile. | Participates in Sₙ2 reactions with suitable electrophiles. researchgate.net |

| Hydroxyl Groups on Ring | Electron-donating; enhances the amine's nucleophilicity. | Increases the rate of Sₙ2 reactions. researchgate.net |

| Nature of Electrophile | Steric hindrance at the electrophile can slow the reaction. | Consistent with the Sₙ2 pathway. rsc.org |

Hydrolysis Pathways of Related Resorcinol Derivatives

The resorcinol core of 2-(aminomethyl)benzene-1,3-diol is generally stable to hydrolysis. However, derivatives such as resorcinol esters or ethers can undergo hydrolysis under specific conditions, typically catalyzed by acid or base.

The kinetics of base-catalyzed hydrolysis of esters, for instance, is well-documented to follow second-order kinetics (first-order in both the ester and the hydroxide (B78521) ion). chemrxiv.orgresearchgate.net The rate-determining step in this process is often the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group. chemrxiv.orgnih.gov Electron-withdrawing substituents on the aromatic ring can increase the electrophilicity of the carbonyl carbon and thus accelerate the hydrolysis rate. chemrxiv.org

While 2-(aminomethyl)benzene-1,3-diol itself does not have ester or ether groups to be hydrolyzed, this chemistry is relevant when considering reactions that might form such derivatives at the hydroxyl positions. The stability of any resulting ester or ether would be influenced by the electronic nature of the resorcinol ring and the aminomethyl substituent. Kinetic studies of various synthetic esters show that both electronic and steric effects influence hydrolysis rates. nih.gov

Oxidation and Reduction Chemistry of Phenolic and Amine Functionalities

The 2-(aminomethyl)benzene-1,3-diol molecule contains two functionalities that are susceptible to oxidation: the phenolic hydroxyl groups and the primary amine.

Oxidation: Aminophenols are known to be readily oxidized, and the reaction mechanism is often dependent on pH. researchgate.net In acidic media, the electrochemical oxidation of p-aminophenol can lead to hydrolysis, forming hydroquinone (B1673460) and subsequently p-benzoquinone. ua.es The oxidation of o-aminophenol can result in the formation of soluble products like 2-aminophenoxazin-3-one or electroactive polymers. ua.es Enzymatic oxidation of p-aminophenol, catalyzed by peroxidases, has been shown to proceed via a one-electron oxidation to form a p-aminophenoxy free radical intermediate. nih.govresearchgate.net Given the structure of 2-(aminomethyl)benzene-1,3-diol, oxidation would likely initiate at the highly activated resorcinol ring, potentially leading to quinone-imine type structures or polymeric materials. ua.esresearchgate.net The reaction between catechols (related 1,2-diols) and primary amines is known to be complex, proceeding through initial oxidation to an o-quinone which then reacts rapidly with the amine. nih.gov

Reduction: The resorcinol ring is a stable aromatic system and its reduction requires significant energy input, typically through catalytic hydrogenation under high pressure. Partial hydrogenation of resorcinol can yield 1,3-cyclohexanedione. wikipedia.org The catalytic reductive amination of phenols with amines over catalysts like Pd/C or Rh/C involves an initial hydrogenation of the phenol to a cyclohexanone, followed by condensation with the amine to form an imine, which is then further hydrogenated. mdpi.com For 2-(aminomethyl)benzene-1,3-diol, reduction would likely target the aromatic ring, though the specific products would depend heavily on the catalyst and reaction conditions.

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during reactions of 2-(aminomethyl)benzene-1,3-diol is crucial for a complete mechanistic understanding.

In Oxidation Reactions: The oxidation of aminophenols is known to proceed through radical intermediates. For example, the oxidation of p-aminophenol has been shown to form a p-aminophenoxy free radical, which can be detected by Electron Spin Resonance (ESR) spectroscopy. nih.govresearchgate.net In the reaction of catechols with primary amines, initial oxidation leads to highly reactive o-quinone intermediates, which then undergo further reactions. nih.gov These intermediates can be trapped or identified using spectroscopic methods like UV-Vis, NMR, and mass spectrometry to track their formation and decay over time. nih.govrug.nl

In Nucleophilic Substitution: For nucleophilic aromatic substitution reactions involving related compounds, charged intermediates such as Meisenheimer complexes have been proposed. acs.org In Sₙ1-type reactions, which are less likely for this primary benzylic system, a carbocation intermediate would be formed.

The characterization of both stable products and transient intermediates relies heavily on analytical techniques. FT-IR and NMR spectroscopy are routinely used to confirm the structure of final products in the derivatization of resorcinol. jmchemsci.com For more complex reaction mixtures, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying multiple products and intermediates. nih.govrug.nl

Regioselectivity and Stereochemical Outcomes in Derivatization Reactions

The substitution pattern on the resorcinol ring governs the regioselectivity of further derivatization reactions, while the achiral nature of the starting material means that stereochemical outcomes are only relevant when a chiral center is introduced.

Regioselectivity:

Electrophilic aromatic substitution on the resorcinol ring is directed by the powerful activating, ortho-para directing effects of the two hydroxyl groups. youtube.comlibretexts.org The positions ortho and para to each hydroxyl group are electronically enriched and thus are the preferred sites for electrophilic attack. In 2-(aminomethyl)benzene-1,3-diol, the C4 and C6 positions are para to one hydroxyl and ortho to the other, making them highly activated. The C2 position, already substituted, is also activated. The C5 position is meta to both hydroxyl groups and is the least activated site.

Theoretical and experimental studies on resorcinol acylation have shown that the reaction occurs preferentially at the C4 position (para to one hydroxyl group). jmchemsci.comjmchemsci.com This highlights the strong regiochemical control exerted by the existing substituents.

Table 2: Regioselectivity in Electrophilic Substitution of 2-(aminomethyl)benzene-1,3-diol

| Position on Ring | Activating Groups' Influence | Expected Reactivity |

|---|---|---|

| C2 | Ortho to C1-OH, Ortho to C3-OH | Substituted (Aminomethyl) |

| C4 | Para to C3-OH, Ortho to C1-OH | Highly Activated; Major product expected. jmchemsci.comjmchemsci.com |

| C5 | Meta to C1-OH, Meta to C3-OH | Deactivated; Minor or no product expected. |

| C6 | Para to C1-OH, Ortho to C3-OH | Highly Activated; Major product expected. |

Stereochemical Outcomes:

The starting molecule, 2-(aminomethyl)benzene-1,3-diol, is achiral. Stereoselectivity becomes a consideration in reactions that create a new chiral center. masterorganicchemistry.com For example, if the aminomethyl group reacts with a chiral electrophile, a pair of diastereomers could be formed. A reaction is considered stereoselective if one stereoisomer is formed preferentially over another. youtube.comslideshare.net A reaction is stereospecific if stereoisomeric starting materials yield products that are stereoisomers of each other. ethz.ch Since the starting material is achiral, reactions cannot be stereospecific in this context, but they can be stereoselective if a chiral reagent, catalyst, or auxiliary is used to favor the formation of one enantiomer of a chiral product. ethz.ch

Role of 2-(aminomethyl)benzene-1,3-diol hydrobromide as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the basic components for constructing more complex molecular architectures. With its trifunctional nature—two nucleophilic hydroxyl groups and a primary amine (which can be nucleophilic upon deprotonation)—2-(aminomethyl)benzene-1,3-diol is a versatile building block.

The resorcinol moiety is a common precursor in the manufacture of resins, dyes, and pharmaceuticals. jmchemsci.comjmchemsci.combritannica.com The presence of the additional aminomethyl group expands this utility, allowing it to be incorporated into a wider variety of structures. For example, it can be used in:

Synthesis of Heterocycles: The amine and one of the adjacent hydroxyl groups can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems like benzoxazoles. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. frontiersin.orgijnrd.orgresearchgate.netgsconlinepress.com

Polymer Chemistry: The trifunctionality allows this molecule to act as a cross-linking agent or a monomer in the synthesis of polymers like polyamides, polyesters, or phenolic resins. Resorcinol itself is a key component in resorcinol-formaldehyde resins. jmchemsci.com

Medicinal Chemistry: The aminophenol structure is a key pharmacophore in many biologically active molecules. This building block provides a scaffold that can be readily modified at the amine or the hydroxyl groups to create libraries of compounds for drug discovery. mdpi.comresearchgate.net

The strategic placement of the three functional groups allows for sequential and site-selective reactions, making it a valuable starting material for the multi-step synthesis of complex target molecules.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org The functional groups present in 2-(aminomethyl)benzene-1,3-diol hydrobromide suggest its potential utility as a key component in various MCRs.

The primary amine functionality of 2-(aminomethyl)benzene-1,3-diol hydrobromide can act as a nucleophile, participating in reactions such as the Mannich, Ugi, or Hantzsch reactions. beilstein-journals.orgnih.gov For instance, in a hypothetical Ugi-type reaction, the aminomethyl group could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acetamido carboxamide derivative. The resorcinol ring, with its electron-rich nature, could potentially influence the reactivity of the molecule and participate in subsequent cyclization steps.

To illustrate the potential of 2-(aminomethyl)benzene-1,3-diol hydrobromide in MCRs, a hypothetical reaction scheme is presented below. This table outlines the components of a possible multi-component reaction and the potential class of compounds that could be synthesized.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

| Pictet-Spengler | 2-(aminomethyl)benzene-1,3-diol | Aldehyde or Ketone | - | Tetrahydroisoquinoline |

| Hantzsch Dihydropyridine Synthesis | 2-(aminomethyl)benzene-1,3-diol (as ammonia (B1221849) source) | Aldehyde | β-ketoester (2 equiv.) | Dihydropyridine |

| Biginelli Reaction | 2-(aminomethyl)benzene-1,3-diol (as urea (B33335) equivalent) | Aldehyde | β-ketoester | Dihydropyrimidinone |

This table is illustrative and represents hypothetical applications based on the functional groups of the molecule.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. nih.govgoogle.com The structure of 2-(aminomethyl)benzene-1,3-diol hydrobromide is well-suited for the construction of various nitrogen-containing heterocyclic systems.

The presence of both a nucleophilic amine and an aromatic ring allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, through a Pictet-Spengler-type reaction, the aminomethyl group could react with an aldehyde or ketone to form an intermediate imine, which could then undergo an intramolecular electrophilic substitution with the activated resorcinol ring to yield a tetrahydroisoquinoline derivative. The hydroxyl groups on the benzene (B151609) ring would activate the ring towards this cyclization.

Furthermore, the primary amine can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form various five- or six-membered heterocycles such as pyrroles, pyrazoles, or pyridines. The specific reaction conditions and the nature of the other reactants would dictate the final heterocyclic scaffold produced.

The following table provides a hypothetical overview of potential nitrogen-containing heterocycles that could be synthesized from 2-(aminomethyl)benzene-1,3-diol hydrobromide, highlighting the versatility of this compound in heterocyclic synthesis.

| Starting Material(s) | Reaction Type | Resulting Heterocycle |

| 2-(aminomethyl)benzene-1,3-diol, Aldehyde | Pictet-Spengler | Tetrahydroisoquinoline |

| 2-(aminomethyl)benzene-1,3-diol, 1,4-Dicarbonyl compound | Paal-Knorr Synthesis | Pyrrole |

| 2-(aminomethyl)benzene-1,3-diol, 1,3-Dicarbonyl compound | Condensation | Dihydropyridine |

| 2-(aminomethyl)benzene-1,3-diol, α-Haloketone | Hantzsch Pyrrole Synthesis | Pyrrole |

This table is illustrative and represents hypothetical applications based on the functional groups of the molecule.

Coordination Chemistry of 2 Aminomethyl Benzene 1,3 Diol Hydrobromide As a Ligand

Ligand Design Principles and Potential Coordination Modes

The efficacy of 2-(aminomethyl)benzene-1,3-diol (B3310188) as a ligand is rooted in its molecular architecture. The aromatic ring provides a stable framework, positioning the donor groups for potential chelation. The functional groups present—hard oxygen and nitrogen donors—suggest a strong affinity for a range of metal centers, governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory.

The primary feature of 2-(aminomethyl)benzene-1,3-diol as a ligand is its potential for chelation, the process of forming multiple coordination bonds to a single central metal ion. This capability is conferred by the proximate arrangement of the aminomethyl and one of the hydroxyl groups.

Coordination is expected to occur through the deprotonation of one or both phenolic hydroxyl groups and donation from the lone pair of the amino nitrogen. The most probable coordination modes include:

Bidentate N,O-Chelation: The ligand can coordinate to a metal ion using the nitrogen of the amino group and the oxygen from the adjacent deprotonated hydroxyl group at the C1 position. This would form a stable six-membered chelate ring, a favored conformation in coordination chemistry.

Tridentate N,O,O-Chelation: In some cases, particularly with metal ions that can accommodate higher coordination numbers, the ligand might coordinate through the amino nitrogen and both hydroxyl oxygens.

Bridging Modes: The ligand could also act as a bridging ligand, connecting two or more metal centers, for instance, by chelating one metal with the N,O-donors and using the second hydroxyl group to bind to another metal ion.

The formation of chelate rings significantly enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

The presence of both nitrogen and oxygen donor atoms makes 2-(aminomethyl)benzene-1,3-diol a versatile ligand for a wide array of transition metal ions. The stability of the resulting complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Studies on analogous aminophenol ligands demonstrate that they form stable complexes with first-row transition metals. humanjournals.comderpharmachemica.com For example, 3-aminophenol has been shown to form 1:1 and 1:2 complexes with ions like Cu(II), Ni(II), and Co(II), with the stability constants reflecting this established order. humanjournals.com It is anticipated that 2-(aminomethyl)benzene-1,3-diol would form similar stable complexes, likely exhibiting square planar or octahedral geometries depending on the metal ion and stoichiometry.

Based on the Hard and Soft Acids and Bases (HSAB) principle, the hard oxygen (from hydroxyl) and nitrogen (from amino) donor atoms of 2-(aminomethyl)benzene-1,3-diol would show a preference for coordinating with hard main group metal ions. These include ions such as Mg(II), Ca(II), Sr(II), Ba(II), and Al(III). The interaction would be primarily electrostatic in nature. While extensive studies on this specific ligand with main group metals are not available, the known chemistry of related phenolic and amino ligands suggests that stable complexes can be formed, particularly with ions that have a high charge density.

Synthesis and Characterization of Metal Complexes of 2-(aminomethyl)benzene-1,3-diol hydrobromide

The synthesis of metal complexes with this ligand would typically involve reacting the hydrobromide salt with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol or a water-ethanol mixture. The addition of a base is generally required to deprotonate the ligand's hydroxyl and amino groups, facilitating coordination to the metal center. The resulting complexes can often be isolated as crystalline solids.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. For a complex of 2-(aminomethyl)benzene-1,3-diol, this technique would reveal critical information such as:

The coordination number and geometry of the central metal ion.

The specific coordination mode of the ligand (e.g., bidentate, tridentate, bridging).

Precise bond lengths and angles between the metal and the donor atoms (M-O and M-N).

For instance, the crystal structure of a related complex, cis-[MoO₂(Hamp)₂] (where Hamp is the monoanion of 2-aminophenol), shows the ligand binding through a deprotonated oxygen and the amino nitrogen, with Mo-N and Mo-O bond lengths of 2.24 Å and 1.97 Å, respectively. Similar bond lengths would be expected for complexes of 2-(aminomethyl)benzene-1,3-diol.

Table 1: Representative Crystallographic Data for an Analogous Aminophenol Metal Complex. This table presents data for a known molybdenum-aminophenol complex to illustrate typical structural parameters.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pbna | |

| Mo-O Bond Length (Å) | 1.97 | |

| Mo-N Bond Length (Å) | 2.24 | |

| O-Mo-N Bond Angle (°) | 77.8 |

Spectroscopic techniques are crucial for characterizing metal complexes, especially for confirming the coordination of the ligand to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is expected to show absorptions in the UV region due to π→π* transitions within the benzene (B151609) ring and n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. nih.gov Upon complexation with a metal ion, these bands are likely to shift in wavelength (either a bathochromic/red shift or hypsochromic/blue shift), indicating the involvement of these functional groups in bonding. sphinxsai.com For transition metal complexes, new, weaker absorption bands may appear in the visible region. These bands correspond to d-d electronic transitions, and their position and intensity provide information about the coordination geometry and the ligand field strength. nih.gov

Table 2: Expected UV-Vis Spectral Data for a Transition Metal Complex of an Aminophenol-type Ligand. Data is based on typical values for related Schiff base and aminophenol complexes.

| Species | λmax (nm) | Assignment | Reference |

| Ligand | ~270, ~320 | π→π, n→π | nih.govsielc.com |

| Cu(II) Complex | ~285, ~350, ~450 | Ligand-based, LMCT, d-d | nih.gov |

| Ni(II) Complex | ~280, ~340, ~470 | Ligand-based, LMCT, d-d | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Co(II), and Mn(II). nih.gov The EPR spectrum provides detailed information about the electronic environment of the metal ion. The g-values and hyperfine coupling constants are sensitive to the nature of the donor atoms, the coordination geometry, and the degree of covalent character in the metal-ligand bonds. nih.gov For a Cu(II) complex of 2-(aminomethyl)benzene-1,3-diol, the EPR spectrum would help to elucidate the ground electronic state and confirm the coordination environment provided by the N and O donor atoms.

Supramolecular Chemistry and Non Covalent Interactions of 2 Aminomethyl Benzene 1,3 Diol Hydrobromide

Exploration of Hydrogen Bonding Networks

A detailed crystallographic study would be required to identify the specific hydrogen bonding motifs present in the solid state. This would involve determining the connectivity between the aminomethylammonium cation, the resorcinol (B1680541) hydroxyl groups, and the bromide anion. The formation of common synthons, such as those involving N-H···Br, O-H···Br, N-H···O, and O-H···O interactions, would be anticipated. Analysis of such networks provides insight into the stability and physical properties of the crystalline material.

Formation of Self-Assembled Architectures

The propensity of a molecule to form larger, ordered structures is a key aspect of supramolecular chemistry.

Crystal Engineering Applications and Solid-State Assemblies

Knowledge of the hydrogen bonding patterns would inform the potential for crystal engineering. By understanding the primary intermolecular interactions, it might be possible to design co-crystals with other molecules to modify physical properties like solubility or stability. However, no published crystal structures for 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide currently exist to support such an analysis.

Solution-Phase Supramolecular Aggregates

In solution, the balance of intermolecular forces could lead to the formation of aggregates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or dynamic light scattering would be necessary to study such phenomena. There is no available literature on the solution-phase behavior of this compound.

Host-Guest Chemistry and Molecular Recognition Phenomena

The resorcinol moiety is a well-known component of larger host molecules (cavitands and resorcinarenes), suggesting that 2-(aminomethyl)benzene-1,3-diol hydrobromide itself might exhibit some molecular recognition capabilities.

Binding Studies with Anionic Species

The electron-deficient aromatic ring and the positively charged ammonium (B1175870) group could theoretically interact with anionic guests. Binding studies, for instance using titration calorimetry or UV-Vis spectroscopy, would be needed to quantify any such interactions. No such studies have been reported.

Selective Recognition of Molecular Substrates

The specific geometry and arrangement of functional groups could impart selectivity for binding certain neutral or charged molecules over others. Investigating this would require screening against a library of potential guest molecules, for which no data is available.

Following a comprehensive review of scientific literature, it has been determined that there is no publicly available research specifically detailing the mechanistic insights into the intermolecular interactions of 2-(aminomethyl)benzene-1,3-diol hydrobromide with biological macromolecules. As such, the generation of a detailed article adhering to the requested outline is not possible at this time.

The specific subsections requested for the article are:

Mechanistic Insights into Intermolecular Interactions of 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide with Biological Macromolecules7.1. Molecular Docking and Simulation Studies with Protein Targets7.1.1. Understanding Binding Site Recognition and Specificity 7.1.2. Analysis of Conformational Changes Induced by Ligand Binding7.2. Elucidation of DNA/RNA Interaction Mechanisms at the Molecular Level7.2.1. Intercalation and Groove Binding Studies 7.2.2. Mechanistic Modulation of Nucleic Acid Structure and Function7.3. Biochemical and Biophysical Analysis of Enzyme-Ligand Interactions

A thorough search of academic databases and scientific repositories did not yield any studies, data tables, or detailed research findings related to molecular docking, DNA/RNA interaction, or enzyme-ligand interaction studies for the compound 2-(aminomethyl)benzene-1,3-diol hydrobromide.

Therefore, in adherence to the principles of scientific accuracy and the strict exclusion of information outside the specified scope, this article cannot be generated. To provide the requested content would require speculation or the presentation of data from unrelated compounds, which would not be a factual representation of the scientific understanding of 2-(aminomethyl)benzene-1,3-diol hydrobromide.

Biochemical and Biophysical Analysis of Enzyme-Ligand Interactions

Kinetic Characterization of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme kinetics is crucial for characterizing the mechanism of inhibition. mdpi.com Generally, inhibition can be classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, while irreversible inhibitors typically form covalent bonds with the enzyme.

For a compound like 2-(aminomethyl)benzene-1,3-diol hydrobromide, reversible inhibition is a likely mechanism. The type of reversible inhibition can be determined through kinetic studies by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. The primary models of reversible inhibition are competitive, uncompetitive, non-competitive, and mixed inhibition.

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov In this scenario, the inhibitor and substrate are often structurally similar. For instance, many phenolic compounds act as competitive inhibitors of tyrosinase due to their resemblance to the enzyme's natural substrate, tyrosine. mdpi.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity without affecting substrate binding.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. researchgate.net

To illustrate how kinetic data is typically presented, the following interactive table shows hypothetical kinetic parameters for the inhibition of an enzyme by a generic inhibitor.

| Inhibition Type | Apparent Km | Apparent Vmax | Ki (Inhibition Constant) |

| Competitive | Increases | Unchanged | Describes binding to free enzyme |

| Uncompetitive | Decreases | Decreases | Describes binding to ES complex |

| Non-competitive | Unchanged | Decreases | Describes binding to free enzyme and ES complex |

| Mixed | Increases or Decreases | Decreases | Describes binding to free enzyme and ES complex |

Note: This table represents theoretical data for educational purposes.

Research on compounds with similar resorcinol (B1680541) structures has demonstrated their potential as enzyme inhibitors. For example, certain resorcinol derivatives have been shown to be potent competitive inhibitors of tyrosinase. mdpi.com Kinetic analysis of these compounds often involves generating Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki), which quantifies the inhibitor's potency. researchgate.netnih.gov

Studies on Allosteric Modulation of Enzyme Activity

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site, known as an allosteric site, and alters the enzyme's activity. wikipedia.orgnih.gov This binding event induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) its function. longdom.orgnih.gov Allosteric modulators offer a more nuanced approach to regulating enzyme activity compared to direct active site inhibitors. longdom.org

While there is no specific data on the allosteric modulation of enzyme activity by 2-(aminomethyl)benzene-1,3-diol hydrobromide, its structure possesses the potential to interact with allosteric sites. The binding of the compound to an allosteric site would be driven by the same types of intermolecular forces that govern active site binding.

The study of allosteric modulation involves a combination of kinetic, biophysical, and structural techniques. Kinetic studies can reveal changes in enzyme activity that are not consistent with competitive inhibition, suggesting an allosteric mechanism. Biophysical methods, such as fluorescence spectroscopy or surface plasmon resonance, can be used to demonstrate the binding of the modulator to the enzyme. Finally, structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide a detailed picture of how the modulator binds to the allosteric site and induces conformational changes in the enzyme.

The following table outlines the key characteristics of allosteric modulators.

| Modulator Type | Effect on Enzyme Activity | Binding Site |

| Positive Allosteric Modulator (PAM) | Enhances | Allosteric Site |

| Negative Allosteric Modulator (NAM) | Reduces | Allosteric Site |

| Silent Allosteric Modulator (SAM) | No direct effect, but can block other allosteric modulators | Allosteric Site |

Note: This table provides a general overview of allosteric modulation.

Advanced Analytical Methodologies for 2 Aminomethyl Benzene 1,3 Diol Hydrobromide

Chromatographic Separation Techniques for Purity Assessment and Component Resolution

Chromatography is a cornerstone for separating 2-(aminomethyl)benzene-1,3-diol (B3310188) hydrobromide from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 2-(aminomethyl)benzene-1,3-diol hydrobromide. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation. amazonaws.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar analytes. A typical method would employ a C8 or C18 stationary phase, which provides a non-polar surface for interaction. The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer's pH is a critical parameter, as it controls the ionization state of the primary amine and phenolic hydroxyl groups, thereby influencing retention time and peak shape. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution. wu.ac.th

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. amazonaws.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. wu.ac.thnih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criterion |

|---|---|

| Chromatographic Conditions | |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) nih.gov |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 40 °C nih.gov |

| Detection Wavelength | 265 nm wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Validation Parameters | |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 wu.ac.th |

| Accuracy (% Recovery) | 85% - 115% wu.ac.th |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from blank/placebo at the analyte's retention time. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 2-(aminomethyl)benzene-1,3-diol hydrobromide is a non-volatile salt with polar functional groups (hydroxyl and amino) that make it unsuitable for direct GC analysis. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. oup.comoup.com

A common derivatization strategy involves a two-step procedure. First, the phenolic hydroxyl groups can be acylated using an agent like acetic anhydride (B1165640). Subsequently, the primary amine can be further derivatized, for example, with trifluoroacetic anhydride (TFAA). oup.comoup.com This process yields N,O-acylated derivatives with significantly reduced polarity and increased volatility, making them amenable to GC separation. oup.com The separation is typically performed on a capillary column, such as one with a 3% OV-17 stationary phase, coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity. oup.com

Table 2: Potential GC Derivatization and Analysis Scheme

| Step | Procedure | Purpose |

|---|---|---|

| Step 1: Derivatization | Reaction with acetic anhydride followed by trifluoroacetic anhydride (TFAA). oup.comoup.com | Increases volatility and thermal stability by converting -OH and -NH2 groups. |

| Step 2: Separation | Injection onto a capillary GC column (e.g., 3% OV-17 on Chrom W). oup.com | Separates the derivatized analyte from other volatile components. |

| Step 3: Detection | Flame Ionization Detector (FID) or Electron Capture Detector (ECD). oup.com | Quantifies the eluted derivative. ECD offers higher sensitivity for halogenated compounds. oup.com |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. When coupled with a chromatographic inlet like GC (GC-MS) or HPLC (LC-MS), it provides both separation and definitive identification. irjet.net

For 2-(aminomethyl)benzene-1,3-diol hydrobromide, MS analysis provides a "molecular fingerprint" in the form of a mass spectrum. In electron ionization (EI) mode, commonly used with GC-MS, the molecule undergoes fragmentation, producing a unique pattern of charged fragments. nist.gov The molecular ion peak would correspond to the mass of the free base (C₇H₉NO₂), while other significant peaks could arise from the loss of functional groups such as the aminomethyl group (-CH₂NH₂) or hydroxyl groups (-OH), and cleavage of the benzene (B151609) ring. This fragmentation pattern is crucial for unambiguous identification. oup.com

Quantitative analysis is often performed using techniques like selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like 2-(aminomethyl)benzene-1,3-diol hydrobromide. The phenolic hydroxyl groups on the benzene ring are readily oxidized, making the molecule an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netmdpi.com

The development of electrochemical sensors often involves modifying the surface of a working electrode (e.g., glassy carbon electrode, GCE) to enhance catalytic activity and sensitivity. researchgate.net Materials like graphene, carbon nanotubes, and metal nanoparticles have been successfully used to create sensors for related aminophenol and dihydroxybenzene compounds. mdpi.comnih.govrsc.org These modified electrodes can lower the oxidation potential and increase the peak current, leading to significantly lower detection limits. researchgate.net For instance, a graphene-chitosan composite modified GCE has been shown to detect 4-aminophenol (B1666318) down to a limit of 0.057 µM. researchgate.net Similarly, sensors based on reduced graphene oxide and bimetallic nanoparticles have achieved detection limits as low as 0.013 µM for p-aminophenol. rsc.org

Table 3: Performance of Electrochemical Sensors for Related Analytes

| Sensor Material | Analyte | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|---|---|

| Graphene–Chitosan/GCE | 4-Aminophenol | Voltammetry | 0.2 - 550 | 0.057 | researchgate.net |